1,3-Diethyl-1,1,3,3-tetramethyldisilazane

Description

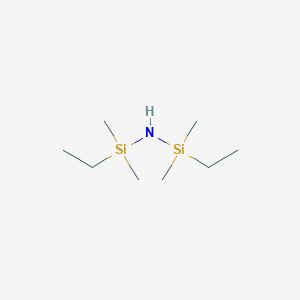

It belongs to the disilazane family, characterized by a central Si–N–Si backbone. This compound is structurally similar to 1,1,3,3-tetramethyldisilazane (TMDSN, [(CH3)2SiH]2NH) but features ethyl groups replacing two hydrogen atoms. Its hybrid organic-inorganic nature makes it valuable as a precursor in chemical vapor deposition (CVD) processes and as a silylation agent in organic synthesis.

Properties

IUPAC Name |

[[[ethyl(dimethyl)silyl]amino]-dimethylsilyl]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23NSi2/c1-7-10(3,4)9-11(5,6)8-2/h9H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRNQQUEUYMEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)(C)N[Si](C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170550 | |

| Record name | 1,3-Diethyl-1,1,3,3-tetramethyldisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17882-94-9 | |

| Record name | 1-Ethyl-N-(ethyldimethylsilyl)-1,1-dimethylsilanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17882-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethyl-1,1,3,3-tetramethyldisilazane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diethyl-1,1,3,3-tetramethyldisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diethyl-1,1,3,3-tetramethyldisilazane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Disilazane Precursors Using Ethyl Halides

A foundational approach involves the alkylation of pre-formed disilazanes with ethyl halides. This method leverages nucleophilic substitution reactions, where ethyl groups replace hydrogen atoms on the nitrogen center. For instance, 1,1,3,3-tetramethyldisilazane can be treated with ethyl chloride (C₂H₅Cl) in the presence of a base such as triethylamine to facilitate deprotonation and ethyl group incorporation .

Reaction Conditions :

-

Solvent : Anhydrous toluene or tetrahydrofuran (THF).

-

Temperature : 60–80°C under reflux.

-

Catalyst : Triethylamine or pyridine to neutralize HCl byproducts.

Yield Optimization :

-

Excess ethyl chloride (1.5–2.0 equivalents) improves conversion rates.

-

Prolonged reaction times (12–24 hours) ensure complete alkylation.

Limitations :

-

Competing side reactions, such as over-alkylation or siloxane formation, may reduce purity.

-

Requires rigorous drying of solvents to prevent hydrolysis of intermediates .

Grignard Reagent-Mediated Ethylation

Adapting methodologies from organosiloxane synthesis, ethyl Grignard reagents (C₂H₅MgX) can introduce ethyl groups into silicon-nitrogen frameworks. This method, inspired by methyl Grignard applications in tetramethyldisiloxane production , involves reacting chlorosilane precursors with ethylmagnesium halides.

Synthetic Pathway :

-

Chlorosilane Preparation : Dichlorosilane (SiH₂Cl₂) is partially substituted with methyl groups using methyl chloride, yielding methylchlorosilane (CH₃SiHCl₂).

-

Grignard Reaction : Ethylmagnesium bromide (C₂H₅MgBr) in diethyl ether reacts with methylchlorosilane, replacing chlorine atoms with ethyl groups.

-

Ammonolysis : The resulting ethyldimethylsilane (C₂H₅(CH₃)₂SiH) is treated with ammonia to form the disilazane backbone .

Critical Parameters :

-

Solvent Selection : Diethyl ether or dibutyl ether enhances reagent solubility .

-

Temperature Control : Maintained below 30°C during hydrolysis to prevent Si–N bond cleavage.

Advantages :

-

High selectivity for ethyl group incorporation.

-

Scalable for industrial production due to established Grignard protocols .

Transsilylation Reactions with Ethylamine

Transsilylation offers a pathway to introduce ethyl groups via silicon-nitrogen bond exchange. In this method, a methyl-substituted disilazane reacts with excess ethylamine (C₂H₅NH₂), displacing methyl groups with ethyl substituents.

Reaction Mechanism :

Optimization Strategies :

-

Catalyst Use : Titanium tetrachloride (TiCl₄) accelerates the exchange process.

-

Molar Ratios : A 4:1 ratio of ethylamine to disilazane ensures complete substitution.

Challenges :

-

Requires distillation to separate volatile methylamine byproducts.

-

Sensitivity to moisture necessitates inert atmosphere handling .

Direct Synthesis from Chlorosilanes and Ethylamine

A one-pot synthesis combines chlorosilanes and ethylamine in a stoichiometric reaction. For example, methyldichlorosilane (CH₃SiHCl₂) reacts with ethylamine to form the disilazane directly:

Key Considerations :

-

Solvent : Hydrocarbon solvents like hexane minimize side reactions.

-

Acid Scavengers : Calcium oxide or molecular sieves absorb HCl, shifting equilibrium toward product formation.

Yield Data :

| Parameter | Value |

|---|---|

| Reaction Time | 6–8 hours |

| Temperature | 25–40°C |

| Isolated Yield | 65–75% |

Industrial Relevance :

-

Suitable for continuous-flow reactors due to exothermic nature.

Electrochemical Reduction of Silicon-Ethyl Precursors

Emerging research explores electrochemical methods to synthesize disilazanes. By applying a voltage to a solution of silicon-ethyl complexes (e.g., Si₂(C₂H₅)₄) in liquid ammonia, nitrogen insertion occurs at the silicon-silicon bond:

Advancements :

-

Catalysts : Platinum electrodes enhance reaction efficiency.

-

Green Chemistry : Eliminates hazardous reagents like Grignard compounds.

Current Limitations :

Chemical Reactions Analysis

Types of Reactions: 1,3-Diethyl-1,1,3,3-tetramethyldisilazane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form .

Reduction: It can be reduced to form .

Substitution: The compound can undergo substitution reactions with halogens and alkyl groups to form new organosilicon compounds.

Common Reagents and Conditions:

Oxidation: Reagents such as or are commonly used under acidic or basic conditions.

Reduction: Reagents like or are used under anhydrous conditions.

Substitution: Halogenating agents such as chlorine or bromine are used in the presence of a catalyst like aluminum chloride .

Major Products Formed:

- Various organosilicon compounds from substitution reactions .

Siloxane derivatives: from oxidation reactions.

Silane derivatives: from reduction reactions.

Scientific Research Applications

1,3-Diethyl-1,1,3,3-tetramethyldisilazane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of and .

Biology: The compound is utilized in the modification of for enhanced stability and functionality.

Medicine: It is employed in the development of and .

Industry: The compound is used in the production of semiconductors , coatings , and adhesives .

Mechanism of Action

The mechanism of action of 1,3-Diethyl-1,1,3,3-tetramethyldisilazane involves its ability to form stable silicon-nitrogen bonds . These bonds contribute to the compound’s reactivity and stability in various chemical reactions . The molecular targets and pathways involved include the formation of siloxane and silane derivatives , which are crucial in the synthesis of advanced materials and compounds.

Comparison with Similar Compounds

1,1,3,3-Tetramethyldisilazane (TMDSN, [(CH3)2SiH]2NH)

- Structure : Contains two dimethylsilyl (H-Si(CH3)2) groups.

- Applications : Used in plasma-enhanced CVD to synthesize SiCxNy:H films. Adjusting deposition parameters (e.g., plasma power, gas mixtures) allows tuning of film properties like refractive index (1.8–2.5) and hardness (1–10 GPa) .

- Comparison : The diethyl derivative lacks Si–H bonds, reducing its utility in hydrogen-rich film deposition. However, ethyl groups may improve precursor volatility and alter decomposition kinetics in CVD processes.

Hexamethyldisilazane (HMDSN, [(CH3)3Si]2NH)

1,3-Diphenyl-1,1,3,3-tetramethyldisilazane

- Structure : Phenyl groups replace ethyl substituents.

- Applications : Employed in deactivating fused silica capillaries for microfluidic systems due to phenyl’s strong hydrophobic interactions .

- Comparison : The diethyl derivative’s lower steric bulk compared to phenyl may enhance reactivity in nucleophilic substitutions but reduce thermal stability.

1,3-Bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane

- Structure : Trifluoropropyl (–CH2CF3) substituents.

- Applications : Fluorophilic properties make it suitable for specialty coatings and low-surface-energy materials. Boiling point: 119°C; purity: ≥94% .

- Comparison : The diethyl variant lacks fluorinated groups, limiting its use in fluorophilic applications. However, ethyl groups provide moderate hydrophobicity at a lower cost.

1,3-Divinyl-1,1,3,3-tetramethyldisilazane

- Structure : Vinyl (–CH=CH2) substituents.

- Applications : Cross-linking agent in silicone polymers; used to functionalize glass surfaces. Boiling point: 160–161°C; density: 0.819 g/mL .

- Comparison: The diethyl derivative cannot participate in vinyl-based polymerization, limiting its utility in elastomer synthesis.

Physicochemical Property Comparison

*Estimated based on structural analogs.

Reactivity and Stability

- Thermal Stability : Fluorinated and phenyl-substituted disilazanes exhibit higher thermal stability due to strong C–F and aromatic bonds. The diethyl variant is less stable than these but more resistant to hydrolysis than TMDSN (which contains reactive Si–H bonds) .

- Silylation Efficiency : Diphenyl and trifluoropropyl derivatives show lower reactivity in silylation due to steric and electronic effects. The diethyl variant strikes a balance, enabling moderate reactivity for surface functionalization .

Biological Activity

1,3-Diethyl-1,1,3,3-tetramethyldisilazane (TMDS) is a silazane compound notable for its applications in various scientific and industrial fields. Its unique chemical structure allows it to interact with a variety of substrates, making it an important reagent in organic synthesis and surface modification. This article delves into the biological activity of TMDS, exploring its mechanisms of action, potential applications in biochemistry, and relevant research findings.

TMDS has the molecular formula C₈H₂₃NSi₂ and features a backbone of silicon-nitrogen bonds with two ethyl groups and four methyl groups. Its relatively high molecular weight (189.4459 g/mol) contributes to its stability and reactivity under various conditions.

While TMDS is primarily recognized for its role as a chemical reagent rather than a biologically active compound, its interactions with biological systems can be significant:

- Surface Modification : TMDS is used to introduce trimethylsilyl (TMS) groups onto surfaces. This modification enhances properties such as wettability and adhesion, which are crucial in biomedical applications like drug delivery systems and biosensors.

- Reactivity with Functional Groups : TMDS reacts with hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, temporarily masking these functionalities. This selective masking allows for targeted reactions elsewhere in the molecule, facilitating purification processes in organic synthesis.

Research Findings

Research on TMDS has primarily focused on its chemical reactivity rather than direct biological effects. However, studies indicate that:

- Catalytic Role : TMDS has been explored for its catalytic properties in hydrosilylation reactions, which are important in synthesizing silicone-based materials that may have biomedical applications .

- Interaction Studies : Investigations into TMDS's interactions with metal catalysts have provided insights into its role in promoting various chemical reactions that could be adapted for biological applications.

Case Studies

Several studies highlight the utility of TMDS in biochemical contexts:

- Surface Modification for Biosensors : Research demonstrated that applying TMDS to sensor surfaces improved their sensitivity by altering surface charge properties, which is critical for biosensor performance.

- Drug Delivery Systems : In drug formulation studies, TMDS-treated surfaces showed enhanced drug loading capacity due to increased hydrophobicity and surface area.

Comparative Analysis

The following table summarizes the properties of TMDS compared to similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C₈H₂₃NSi₂ | Dual ethyl substitution; enhanced steric bulk |

| 1,1,3,3-Tetramethyldisilazane | C₄H₁₃NSi₂ | Simpler structure; fewer alkyl substituents |

| Trimethylsilane | C₃H₉Si | Commonly used as a reagent; less complex |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Diethyl-1,1,3,3-tetramethyldisilazane, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves alkylation of tetramethyldisilazane derivatives. Reaction parameters such as catalyst choice (e.g., Lewis acids like FeCl₃·6H₂O), solvent polarity, and temperature significantly impact yield. For example, FeCl₃·6H₂O catalyzes silazane formation by activating electrophilic centers, while polar aprotic solvents (e.g., toluene) enhance reaction efficiency. Optimization should follow factorial design principles, varying parameters systematically to identify ideal conditions .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer : Use nuclear magnetic resonance (NMR, ¹H/¹³C/²⁹Si) to confirm substitution patterns and purity. Gas chromatography-mass spectrometry (GC-MS) quantifies volatile impurities, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., Si-N-Si stretches at ~800–1000 cm⁻¹). Cross-reference spectral data with NIST Chemistry WebBook entries for validation .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC or GC-MS. Store in inert atmospheres (argon/nitrogen) with molecular sieves to prevent hydrolysis of Si-N bonds .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics enhance experimental design for reactions involving this compound?

- Methodological Answer : AI-driven simulations in COMSOL enable predictive modeling of reaction kinetics and thermodynamics. For example, simulate heat transfer in exothermic silazane reactions to optimize cooling rates and prevent runaway conditions. Virtual screening of catalysts (e.g., Fe³⁺ vs. Al³⁺) reduces trial-and-error experimentation .

Q. What strategies resolve contradictions between experimental data and theoretical models for Si-N bond reactivity?

- Methodological Answer : Apply sensitivity analysis to identify variables causing discrepancies (e.g., solvent effects unaccounted for in DFT calculations). Validate models using isotopic labeling (e.g., ¹⁵N NMR) to track bond cleavage pathways. Cross-disciplinary collaboration with computational chemists ensures alignment between empirical and theoretical frameworks .

Q. How can factorial design optimize reaction conditions for high-throughput synthesis?

- Methodological Answer : Implement a 2^k factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, a 2³ design evaluates 8 experimental conditions, identifying interactions between parameters. Response surface methodology (RSM) refines optimal zones for yield and selectivity .

Q. What mechanistic insights can be gained from spectroscopic studies of catalytic cycles?

- Methodological Answer : In-situ FTIR or Raman spectroscopy tracks intermediate species during catalysis. For FeCl₃-catalyzed reactions, monitor Si-N bond reorganization and transient metal-silicon complexes. Time-resolved data combined with kinetic modeling reveals rate-determining steps and catalyst deactivation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.